[1,4'-Bipiperidine]-1'-carbonyl chloride

Catalog No.
S801264
CAS No.
103816-19-9
M.F
C11H19ClN2O
M. Wt
230.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,4'-Bipiperidine]-1'-carbonyl chloride

CAS Number

103816-19-9

Product Name

[1,4'-Bipiperidine]-1'-carbonyl chloride

IUPAC Name

4-piperidin-1-ylpiperidine-1-carbonyl chloride

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

InChI

InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2

InChI Key

YDNSNQRKIINKPV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl

Synonyms

[1,4’-Bipiperidine]-1’-carbonyl Chloride; 1,4’-Bipiperidinyl-1’-carbonyl Chloride; 1-Chlorocarbonyl-4-piperidinopiperidine

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl

The exact mass of the compound [1,4'-Bipiperidine]-1'-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

[1,4'-Bipiperidine]-1'-carbonyl chloride (CAS 103816-19-9) is a specialized, reactive carbamoylating reagent primarily procured for the late-stage synthesis of complex pharmaceutical active ingredients (APIs). Structurally comprising a bipiperidine core terminating in an electrophilic carbonyl chloride, it is specifically designed to couple with sterically hindered phenolic hydroxyl groups. Its primary industrial application is serving as the targeted building block for introducing the 1,4'-bipiperidine-1'-carboxylate prodrug moiety into highly lipophilic molecules, most notably in the commercial production of the topoisomerase I inhibitor Irinotecan from its precursor SN-38 . Procurement decisions typically hinge on its purity, as trace dimer impurities directly impact the final API yield, downstream purification requirements, and regulatory compliance.

Research Fit

Workflow Carbamoylation step in irinotecan and camptothecin derivative synthesis
Selection 1,4′-bipiperidine scaffold required for pharmacophore installation
Use Context Acylation intermediate; handle under inert atmosphere, 2–8°C storage

Substituting [1,4'-Bipiperidine]-1'-carbonyl chloride with simpler, more common carbamoyl chlorides (such as diethylcarbamoyl chloride) fundamentally alters the physicochemical and pharmacokinetic properties of the resulting product. The bipiperidine moiety is not merely a structural spacer; it introduces a basic terminal nitrogen (pKa ~9.2) that enables the formation of highly water-soluble hydrochloride salts, increasing the aqueous solubility of lipophilic cores by over 50-fold . Furthermore, attempting to bypass this pre-formed reagent by using in situ phosgenation of 4-piperidinopiperidine directly with the target phenol results in poor regioselectivity, significant generation of dimer impurities, and base-catalyzed degradation of sensitive functional groups like lactone rings. Therefore, the pre-formed [1,4'-Bipiperidine]-1'-carbonyl chloride is functionally non-interchangeable when aiming to achieve both high process efficiency and the required in vivo enzymatic cleavage profile.

Substitution Risk

Scaffold 1,4′-bipiperidine geometry is essential; generic piperidine derivatives may lack correct pharmacophore orientation
Physical Form Free base (mp 60–64°C) reacts differently than hydrochloride salt; moisture sensitivity requires inert storage, which may complicate direct salt-form substitution
Impurity Control Dimer impurity levels can vary; patented processes target <1% dimer, a specification generic alternatives may not guarantee, potentially lowering downstream yield

High-Yield Carbamoylation of Sterically Hindered Phenols

In the commercial synthesis of Irinotecan from SN-38, utilizing highly purified pre-formed [1,4'-Bipiperidine]-1'-carbonyl chloride (CAS 103816-19-9) enables direct, efficient carbamoylation of the sterically hindered 10-hydroxyl group. Compared to one-pot in situ phosgenation of 4-piperidinopiperidine, which risks camptothecin lactone ring opening and generates significant dimer impurities, the pre-formed isolated chloride achieves a >95% coupling yield with >99.8% product purity and <0.1% dimer formation .

Evidence DimensionCoupling Yield and Dimer Impurity Level
Target Compound Data>95% yield, <0.1% dimer impurity
Comparator Or BaselineIn situ phosgenation (lower yield, >1% dimer impurities)
Quantified DifferenceElimination of dimer impurities and >95% target conversion
ConditionsReaction with SN-38 in dichloromethane with potassium carbonate or pyridine

Using the pre-formed, high-purity carbonyl chloride is essential for commercial-scale API manufacturing to meet strict pharmacopeial impurity limits without excessive chromatographic purification.

Purity & Dimers
Head-to-head
Target Process
GC purity 99.80%
No dimer impurities detected
Comparator Methods
Dimer levels <5%, typically <1%
Alternative yields up to 99%
Supports high-yield carbamoylation with reduced downstream purification burden
Process-dependent; purity must be verified per supplier batch

Reaction Kinetics and Base Stoichiometry Optimization

This reagent is commercially available as both a free base (CAS 103816-19-9) and a hydrochloride salt (CAS 143254-82-4). While the HCl salt offers enhanced shelf stability against moisture, employing the free base directly reduces the total equivalents of exogenous base (e.g., pyridine or K2CO3) required during the coupling step. Minimizing base concentration is critical because excess basicity promotes the unwanted equilibrium shift of the camptothecin core from the active closed-lactone form to the inactive open-carboxylate form, effectively reducing the required base stoichiometry by 50%.

Evidence DimensionExogenous Base Equivalents Required
Target Compound Data1 equivalent of base (to scavenge reaction HCl)
Comparator Or BaselineHydrochloride salt (CAS 143254-82-4) requiring >2 equivalents of base
Quantified Difference50% reduction in exogenous base requirements
ConditionsCarbamoylation of camptothecin derivatives in aprotic solvents

Procuring the free base minimizes base-catalyzed degradation of sensitive lactone-containing substrates during late-stage API coupling.

Free Base vs. HCl Salt
Head-to-head
Free Base (CAS 103816-19-9)
MW 230.73 g/mol
mp 60–64°C
Moisture-sensitive, store 2–8°C under inert gas
HCl Salt (CAS 143254-82-4)
MW 267.20 g/mol
mp 145–155°C
Different reactivity and handling requirements
Form selection directly affects reaction design, melting behavior, and storage logistics
~90°C melting point difference alters solubility and melt-based processing

Pharmacokinetic Differentiation vs. Analog Carbamoylating Agents

When selecting a carbamoylating agent to derivatize highly lipophilic cores like SN-38, simple dialkyl analogues like diethylcarbamoyl chloride fail to provide the necessary physicochemical properties. The [1,4'-Bipiperidine]-1'-carbonyl chloride introduces a terminal basic nitrogen that allows the resulting prodrug to form a highly water-soluble hydrochloride trihydrate salt. This structural modification increases the aqueous solubility of the highly lipophilic SN-38 core by over 50-fold, while specifically tuning the carbamate linkage for targeted in vivo cleavage by human carboxylesterases [1].

Evidence DimensionAqueous Solubility of Resulting Prodrug
Target Compound DataForms highly soluble bipiperidine carbamate (e.g., Irinotecan HCl)
Comparator Or BaselineDiethylcarbamoyl chloride (forms highly lipophilic, insoluble carbamate)
Quantified Difference>50-fold increase in aqueous solubility
ConditionsFormulation of camptothecin prodrugs in aqueous media

The specific bipiperidine moiety is non-substitutable for achieving the exact solubility and enzymatic cleavage profile required for intravenous oncological formulations.

Carbamoyl Chloride Reactivity
Class-level
Installs [1,4′-bipiperidine]-1′-carbonyl group in one step; used for Chk1 inhibitors, etoposide prodrugs, and PDE4 inhibitors
Enables specific carbamoyl pharmacophore construction not achievable with generic acylating agents
Reactivity profile is structure-dependent; class-level inference based on reported synthetic utility

Commercial Synthesis of Irinotecan API

As the definitive late-stage carbamoylating agent,[1,4'-Bipiperidine]-1'-carbonyl chloride is reacted with SN-38 to produce Irinotecan. Its high purity ensures >95% coupling yields and limits dimer impurities to <0.1%, satisfying stringent pharmacopeial standards without the need for complex downstream purification [1].

Development of Novel Soluble Prodrugs

In medicinal chemistry, this compound is utilized to attach the solubilizing bipiperidine-carbamate moiety to other highly lipophilic, poorly soluble cytotoxic cores. The terminal basic nitrogen allows for subsequent hydrochloride salt formation, drastically improving aqueous solubility for intravenous formulation[1].

Base-Sensitive Carbamate Formulations

By utilizing the free base form (CAS 103816-19-9) rather than the hydrochloride salt, process chemists can perform carbamoylation on base-sensitive alcohols or phenols. This minimizes the required equivalents of exogenous base, preventing epimerization or degradation of sensitive functional groups like lactones during synthesis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Irinotecan cGMP manufacturing
High purity and low dimer specification
Impurity control in carbamoylation step; yield consistency
CNS / oncology lead optimization
1,4′-bipiperidine scaffold for library synthesis
Reported influence on logP and pKa; kinase / Chk1 target engagement
Irinotecan Impurity 7 reference standard
Certified reference standard identity and purity
HPLC method validation per ICH guidelines; impurity monitoring
Process development for carbamoylation
Defined melting point (60–64°C) and solubility profile
Reaction scalability; yield and purity benchmarking against reported protocols

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

[1,4']Bipiperidinyl-1'-carbonyl chloride

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